Classification: Carbohydrate-active enzyme, specifically a glycosyl hydrolase belonging to family 14 []
Role in scientific research:
Model enzyme for studying enzyme kinetics and mechanisms of carbohydrate hydrolysis []
Biocatalyst in various industrial applications, including food processing and biofuel production []
Potential therapeutic target for diseases associated with carbohydrate metabolism disorders []
Synthesis Analysis
Traditional Method: Extraction from soybean seeds using aqueous buffers followed by purification steps like precipitation, chromatography, and filtration [, ].
Molecular Structure Analysis
Key Structural Features:
Monomeric protein with a molecular weight of approximately 56 kDa [].
Contains a catalytic (β/α)8 barrel domain, typical of glycosyl hydrolases [].
Possesses a distinct active site cleft that accommodates the substrate and facilitates the hydrolysis reaction [].
Physical and Chemical Properties Analysis
Molecular Weight: Approximately 56 kDa [].
Optimal pH: Between 4.0 and 6.5, depending on the source and assay conditions [, ].
Optimal Temperature: Between 40 and 60°C [].
Solubility: Highly soluble in water and aqueous buffers [].
Applications
Food Industry:
High-maltose syrup production: β-amylase is used to produce high-maltose syrups, which find applications in confectionery, baking, and brewing [].
Related Compounds
Lipoxygenase-1 (LOX-1)
Compound Description: Lipoxygenase-1 (LOX-1) is an enzyme found in soybean seeds that catalyzes the oxidation of polyunsaturated fatty acids, like linoleic acid, to form hydroperoxides. []
Relevance: Research suggests that both LOX-1 and β-amylase from soybean can inhibit pancreatic lipase activity. [] While both proteins exhibit this inhibitory effect, LOX-1 demonstrates a stronger inhibition compared to β-amylase. [] This suggests a potential functional relationship or overlap between these two proteins in soybean seeds.
Maltooligosaccharides
Compound Description: Maltooligosaccharides are linear chains of glucose units linked by α-1,4 glycosidic bonds. They are products of starch breakdown. []
Relevance: Maltooligosaccharides serve as substrates for β-amylase from soybean. [] Kinetic studies using radiolabeled maltooligosaccharides have been instrumental in understanding the active site structure and enzymatic mechanism of β-amylase. []
2,3-Epoxypropyl α-D-glucopyranoside (α-EPG)
Compound Description: α-EPG is a mechanism-based inhibitor of β-amylase. It forms a covalent bond with the enzyme's active site, leading to irreversible inhibition. []
Relevance: α-EPG has been used as an affinity label to study the active site of β-amylase from various sources, including soybean. [] Interestingly, the binding affinity of α-EPG to soybean β-amylase is slightly stronger compared to β-amylases from other sources. [] This suggests subtle differences in the active site architecture among β-amylases from different organisms.
Sodium Chloride (NaCl)
Compound Description: Sodium Chloride (NaCl) is a common salt used in various applications, including food preservation and protein extraction. []
Relevance: NaCl plays a crucial role in enhancing the extraction efficiency of β-amylase from soybean powder. [] Studies have shown that adding 1 mol/L NaCl to the extraction buffer significantly increases the yield of β-amylase. [] This suggests that NaCl might improve the solubility or stability of β-amylase during the extraction process.
Alkylolamide
Compound Description: Alkylolamides are a class of surfactants known for their foaming and viscosity-modifying properties. []
Relevance: Similar to NaCl, alkylolamides have been identified as enhancers of β-amylase extraction from soybean powder. [] The addition of 0.2% (w/v) alkylolamide to the extraction buffer contributes to a notable increase in β-amylase yield. [] This suggests a potential synergistic effect between alkylolamide and other additives like NaCl in maximizing β-amylase extraction efficiency.
Sodium Sulfite (Na2SO3)
Compound Description: Sodium sulfite (Na2SO3) is a reducing agent commonly used in food preservation to prevent enzymatic browning. []
Relevance: Na2SO3 plays a significant role in maximizing the yield of β-amylase during the extraction process from soybean powder. [] Studies indicate that incorporating 0.5% (w/v) Na2SO3 into the extraction buffer leads to a substantial improvement in β-amylase extraction efficiency. [] This suggests that Na2SO3 may help protect β-amylase from oxidation or degradation during the extraction process, thereby enhancing its stability and recovery.
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